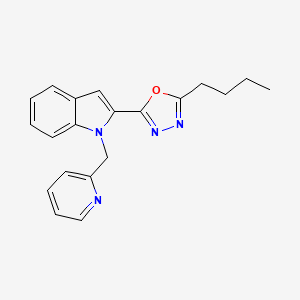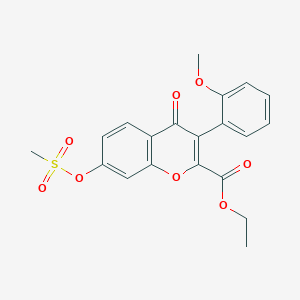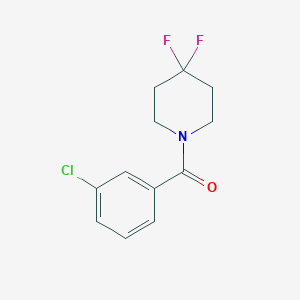
2-butil-5-(1-(piridin-2-ilmetil)-1H-indol-2-il)-1,3,4-oxadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that has a unique chemical structure, which makes it an interesting molecule to study.
Mecanismo De Acción
The mechanism of action of 2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of certain enzymes and receptors, which are involved in the pathogenesis of various diseases. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. The compound has also been reported to inhibit the growth of various cancer cell lines, which suggests its potential as an antitumor agent. Additionally, it has been found to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole in lab experiments is its unique chemical structure, which makes it an interesting molecule to study. The compound has also shown promising results in preclinical studies, which suggests its potential as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound requires specialized equipment and expertise, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions that can be explored in the research of 2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole. One direction is to further investigate its potential as an antitumor agent. The compound has shown promising results in preclinical studies, and further research is needed to explore its efficacy and safety in clinical trials. Another direction is to explore its potential as an antidepressant and anxiolytic agent. The compound has shown promising results in animal models, and further research is needed to explore its potential in humans. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Métodos De Síntesis
The synthesis of 2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves the reaction of 2-(pyridin-2-ylmethyl)-1H-indole with butyl isocyanate and phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The synthesis of this compound has been reported in the literature, and it can be obtained in good yield and purity.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el espacio farmacoforo de los derivados de pirrolidina (que incluyen oxadiazoles) debido a su hibridación sp³, estereoquímica y no planaridad. Estas características contribuyen a la selectividad de los fármacos y la cobertura tridimensional .
- El sistema cíclico de pirrolidina ha sido investigado por su potencial antidepresivo. Al modificar los sustituyentes, los científicos pueden ajustar la actividad biológica de los compuestos que contienen este andamiaje .
- Los productos químicos orgánicos fluorados, incluidos los derivados de pirrolidina, juegan un papel crucial en la industria de la protección de cultivos. Más del 50% de los pesticidas lanzados en las últimas dos décadas han incorporado átomos de flúor .
- La parte de piridina en este compuesto puede servir como un ligando en reacciones catalíticas. Por ejemplo, los complejos de mesitilo cobre han sido catalizadores efectivos para la producción enantioselectiva de enlaces C–S .
Química Medicinal y Descubrimiento de Fármacos
Propiedades Antidepresivas
Protección de Cultivos y Pesticidas
Catálisis y Formación de Enlaces C–S
Propiedades
IUPAC Name |
2-butyl-5-[1-(pyridin-2-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-2-3-11-19-22-23-20(25-19)18-13-15-8-4-5-10-17(15)24(18)14-16-9-6-7-12-21-16/h4-10,12-13H,2-3,11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZCVCREBCFBBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![diethyl (E,4E)-4-[amino-[4-(2,6-dimethylphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2381175.png)
![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)
![5-Chloro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2381179.png)


![1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2381183.png)

![4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2381186.png)

